
Temsirolimus Isomer C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Temsirolimus Isomer C is a derivative of temsirolimus, which is an ester of sirolimus (rapamycin). Temsirolimus is primarily used as an antineoplastic agent in the treatment of renal cell carcinoma. It selectively inhibits the kinase mammalian target of rapamycin (mTOR), which plays a crucial role in cell growth, proliferation, and survival .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of temsirolimus and its isomers involves the esterification of sirolimus. The process typically includes dissolving the ingredients while stirring under nitrogen . High-purity temsirolimus can be prepared using specific methods to achieve an HPLC purity of above 99.5% .
Industrial Production Methods
Industrial production of temsirolimus involves medium-pressure liquid chromatography (MPLC) and high-performance liquid chromatography (HPLC) to isolate and purify the compound. The process also includes the identification and characterization of impurities such as rapamycin, temsirolimus monoester, and temsirolimus diester .
化学反应分析
Types of Reactions
Temsirolimus Isomer C undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various derivatives of temsirolimus, which can be further analyzed and characterized using techniques like NMR and mass spectrometry .
科学研究应用
Temsirolimus Isomer C has a wide range of scientific research applications, including:
作用机制
Temsirolimus Isomer C exerts its effects by inhibiting the activity of mTOR. It binds to an intracellular protein (FKBP-12), and the protein-drug complex inhibits mTOR, which controls cell division. This inhibition results in a G1 growth arrest in treated tumor cells. Additionally, temsirolimus reduces the levels of hypoxia-inducible factors HIF-1 and HIF-2 alpha, and the vascular endothelial growth factor .
相似化合物的比较
Similar Compounds
Sirolimus (Rapamycin): The parent compound from which temsirolimus is derived.
Everolimus: Another derivative of sirolimus with similar mTOR inhibitory properties.
Ridaforolimus: A non-prodrug mTOR inhibitor with similar applications in cancer treatment.
Uniqueness
Temsirolimus Isomer C is unique due to its specific esterification, which enhances its solubility and bioavailability compared to its parent compound, sirolimus. This makes it particularly effective in clinical applications for treating renal cell carcinoma and potentially other cancers .
生物活性
Temsirolimus (CCI-779) is a synthetic derivative of rapamycin, primarily known for its role as an inhibitor of the mammalian target of rapamycin (mTOR). This compound has garnered significant attention due to its biological activity against various types of cancer, particularly renal cell carcinoma. The following sections provide a comprehensive overview of the biological activity of Temsirolimus Isomer C, including its mechanisms of action, clinical studies, pharmacokinetics, and observed toxicities.
Temsirolimus exerts its biological effects primarily through the inhibition of the mTOR pathway, which is crucial for regulating cell growth, proliferation, and survival. The mTOR pathway is often hyperactivated in various cancers, leading to uncontrolled cell growth. By inhibiting mTOR, Temsirolimus disrupts several downstream signaling pathways involved in cellular processes such as:
- Cell Cycle Arrest : Temsirolimus induces G1 phase arrest in cancer cells, preventing progression to the S phase and ultimately inhibiting cell proliferation.
- Antiangiogenesis : The drug decreases the production of vascular endothelial growth factor (VEGF), thereby inhibiting angiogenesis—the formation of new blood vessels that tumors require for growth.
- Induction of Apoptosis : By disrupting mTOR signaling, Temsirolimus promotes programmed cell death in tumor cells.
Clinical Studies and Efficacy
Numerous clinical trials have evaluated the efficacy of Temsirolimus across various cancer types. Below are key findings from significant studies:
Phase I and II Trials
-
Phase I Study :
- Objective : To determine the maximum tolerated dose and toxicity profile.
- Results : Patients received doses ranging from 0.75 to 24 mg/m²/day. The maximum tolerated dose was established at 19 mg/m²/day. Common toxicities included asthenia, mucositis, and nausea. Encouraging preliminary antitumor activity was observed in some patients with non-small cell lung cancer .
-
Phase II Study in Renal Cell Carcinoma :
- Objective : To assess the efficacy in patients with advanced renal cell carcinoma.
- Results : A total of 626 patients were treated with 25 mg intravenously weekly. The objective response rate was approximately 9%, with a median overall survival of 10.9 months for patients treated with Temsirolimus compared to 7.3 months for those receiving interferon .
- Study in Soft Tissue Sarcomas :
Pharmacokinetics
The pharmacokinetic profile of Temsirolimus reveals important insights into its absorption, distribution, metabolism, and excretion:
- Absorption : Following intravenous administration, Temsirolimus is rapidly distributed throughout the body with a terminal half-life ranging from 13 to 25 hours.
- Metabolism : It is extensively converted to sirolimus, its active metabolite, primarily via cytochrome P450 enzymes (CYP3A4/5). This metabolic pathway suggests potential interactions with other drugs that affect CYP3A activity .
- Protein Binding : Temsirolimus shows high plasma protein binding (85-87%), which may influence its therapeutic efficacy and toxicity profile.
Toxicity Profile
Temsirolimus is associated with several adverse effects that can impact treatment continuity:
-
Common Toxicities :
- Rash (76%)
- Mucositis (70%)
- Asthenia (50%)
- Nausea (43%)
-
Severe Toxicities (> Grade 3) :
- Hyperglycemia (17%)
- Thrombocytopenia (common cause for dose reductions)
These toxicities necessitate careful monitoring and management during treatment .
Data Summary Table
Study Type | Patient Population | Dose | Objective Response Rate | Median Survival |
---|---|---|---|---|
Phase I | Advanced cancer | 0.75-24 mg/m²/day | Preliminary activity | Not specified |
Phase II RCC | Metastatic renal cell carcinoma | 25 mg IV weekly | ~9% | 10.9 months |
Phase II STS | Advanced soft tissue sarcomas | 25 mg IV | 5% | Not specified |
属性
CAS 编号 |
1027067-40-8 |
---|---|
分子式 |
C56H87NO16 |
分子量 |
1030.303 |
InChI |
InChI=1S/C56H87NO16/c1-33-17-13-12-14-18-34(2)45(68-9)29-41-22-20-35(3)51(63)56(67,73-41)53(65)57-24-16-15-19-42(57)52(64)71-46(30-43(60)36(4)26-39(7)49(62)50(70-11)48(61)38(6)25-33)37(5)27-40-21-23-44(47(28-40)69-10)72-54(66)55(8,31-58)32-59/h12-14,17-18,26,33,35-38,40-42,44-47,49-50,58-59,62,67H,15-16,19-25,27-32H2,1-11H3/b14-12-,17-13-,34-18-,39-26-/t33-,35-,36-,37-,38-,40+,41+,42+,44-,45+,46+,47-,49-,50+,56?/m1/s1 |
InChI 键 |
PBNLCQXMVFPNMZ-VWKGPCQQSA-N |
SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(C1=O)(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。